3-Ethoxymethylcoumarin
Description
3-Ethoxymethylcoumarin is a coumarin derivative characterized by an ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 3-position of the coumarin scaffold. Coumarins are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrone ring, and their derivatives are widely studied for diverse applications, including fluorescence, antimicrobial activity, and pharmaceutical intermediates .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(ethoxymethyl)chromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-14-8-10-7-9-5-3-4-6-11(9)15-12(10)13/h3-7H,2,8H2,1H3 |
InChI Key |
UQGXNRDKLJASNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : 204.23 g/mol
- Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to the ethoxymethyl group, which enhances lipophilicity compared to hydroxyl-substituted analogs .
Comparison with Similar Coumarin Derivatives
Below is a detailed comparison of 3-Ethoxymethylcoumarin with structurally and functionally related coumarin derivatives.
Structural and Functional Group Comparisons
3-Hydroxycoumarin
3-Acetylcoumarin
6-Ethoxy-4-methylcoumarin
Ethyl coumarin-3-carboxylate
- Reactivity : The ester group is hydrolytically stable but can be saponified to carboxylic acids .
- Applications : Fluorescent probes and photostable labeling agents .
Solubility and Bioactivity Trends
- Lipophilicity : this compound and 6-ethoxy-4-methylcoumarin exhibit higher lipid solubility than 3-hydroxycoumarin, enhancing membrane permeability in biological systems .
- Antimicrobial Activity : 3-Acetylcoumarin derivatives show broader antimicrobial spectra compared to this compound, likely due to the electrophilic acetyl group .
- Toxicity: 6,7-Diethoxy-4-methylcoumarin (CAS 314744-06-4) has noted safety risks, requiring stringent handling protocols .
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